![molecular formula C10H12IN B3158162 N-[(3-iodophenyl)methyl]cyclopropanamine CAS No. 856252-59-0](/img/structure/B3158162.png)
N-[(3-iodophenyl)methyl]cyclopropanamine
Vue d'ensemble
Description
N-[(3-iodophenyl)methyl]cyclopropanamine (IPMCA) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It belongs to a class of compounds known as cyclopropanamines, which are cyclic amines that contain a three-membered carbon-nitrogen ring. IPMCA is a versatile compound that can be used in various laboratory experiments, and it has been studied for its biochemical and physiological effects on various biological systems.
Applications De Recherche Scientifique
N-[(3-iodophenyl)methyl]cyclopropanamine has been studied for its potential applications in a variety of scientific research fields, such as biochemistry, pharmacology, and toxicology. It has been used to study the biochemical and physiological effects of various drugs and compounds on different biological systems. It has also been used in the synthesis of various other compounds, such as cyclopropylmethyl esters and cyclopropylmethyl amides.
Mécanisme D'action
Mode of Action
It’s worth noting that the compound contains a cyclopropane ring, which is a common motif in many bioactive molecules . The presence of the iodophenyl group could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by N-[(3-iodophenyl)methyl]cyclopropanamine are currently unknown
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-iodophenyl)methyl]cyclopropanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, so it must be dissolved in a suitable solvent before use. It is also not very stable, so it must be stored in a cool and dry place.
Orientations Futures
There are several potential future directions for the use of N-[(3-iodophenyl)methyl]cyclopropanamine in scientific research. It could be used to study the effects of various drugs and compounds on different biological systems. It could also be used to study the biochemical and physiological effects of various compounds on the cardiovascular system. Additionally, it could be used to study the effects of various compounds on the immune system. Finally, it could be used to study the effects of various compounds on the central nervous system.
Propriétés
IUPAC Name |
N-[(3-iodophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNQFLQZDDEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

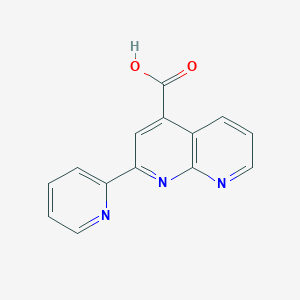


![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
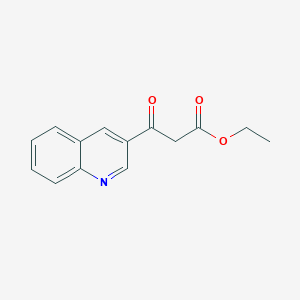
![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)
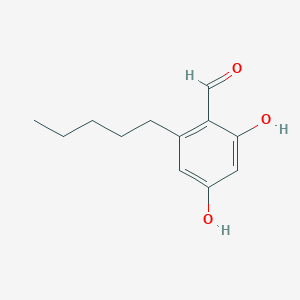


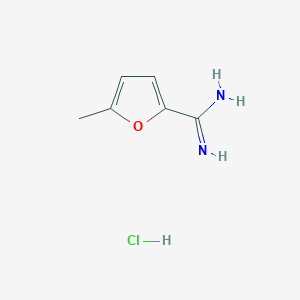
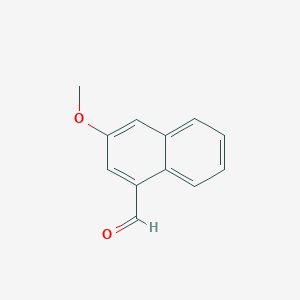
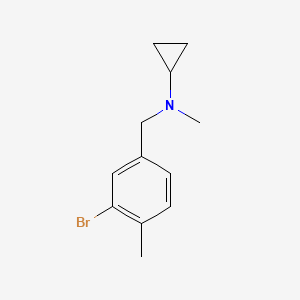

![6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (2S)-](/img/structure/B3158189.png)